molecular formula C21H23FN4O5S B2688985 N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-90-7

N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2688985
CAS No.: 899951-90-7
M. Wt: 462.5
InChI Key: ONWHKFRADNTVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure is characterized by a hexahydroquinazolinone core, a scaffold known to exhibit a range of biological activities, often associated with kinase inhibition [Source: National Library of Medicine] . This core is functionalized with a tetrahydrofuranylmethyl group, which can influence the compound's pharmacokinetic properties, and a thioacetamide linker connected to a 4-fluoro-3-nitrophenyl moiety. The presence of the electron-withdrawing nitro and fluoro groups on the aniline ring suggests this compound may be designed as a covalent inhibitor, where the nitro group could be reduced in vivo or the fluorine could act as a leaving group, enabling the molecule to form a permanent bond with its biological target [Source: American Chemical Society] . Researchers can utilize this compound as a key intermediate or a potential lead molecule in the development of novel therapeutics, particularly for investigating pathways involving protein kinases or other enzymes that can be targeted by covalent inhibition. Its primary research value lies in its use for target validation, structure-activity relationship (SAR) studies, and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O5S/c22-16-8-7-13(10-18(16)26(29)30)23-19(27)12-32-20-15-5-1-2-6-17(15)25(21(28)24-20)11-14-4-3-9-31-14/h7-8,10,14H,1-6,9,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWHKFRADNTVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 899951-90-7) is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure incorporating a nitrophenyl moiety and a hexahydroquinazoline derivative, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23FN4O5SC_{21}H_{23}FN_{4}O_{5}S, with a molecular weight of 462.5 g/mol. Its structure is characterized by the presence of both fluorine and nitro substituents on the aromatic ring, which can significantly affect its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H23FN4O5S
Molecular Weight462.5 g/mol
CAS Number899951-90-7

Anticancer Potential

Several studies have explored the anticancer potential of quinazoline derivatives. For example, compounds containing the hexahydroquinazoline framework have demonstrated cytotoxic effects against various cancer cell lines, including human acute promyelocytic leukemia HL-60 cells . The mechanism often involves the inhibition of critical cellular pathways, leading to apoptosis in cancer cells.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The presence of the nitro group can enhance binding affinity to target enzymes.
  • Cellular Signaling Modulation : It may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties which contribute to their therapeutic effects against oxidative stress-related diseases .

Study on Antitumor Activity

In a comparative study involving various quinazoline derivatives, one compound showed significant inhibitory effects on breast cancer cell lines with an IC50 value considerably lower than standard chemotherapy agents like cisplatin . This suggests that this compound could potentially exhibit similar anticancer properties.

Antimicrobial Screening

Another study screened various thiadiazole derivatives for antimicrobial activity against E. coli and S. aureus. Compounds structurally related to our target compound displayed good to moderate antibacterial activity . This reinforces the potential for N-(4-fluoro-3-nitrophenyl)-2-((2-oxo...) to possess similar effects due to its structural components.

Scientific Research Applications

Structural Information

  • Molecular Formula : C20_{20}H21_{21}FN4_{4}O5_{5}S
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 899756-42-4
  • Formation of Hexahydroquinazoline : The initial step involves the cyclization of appropriate precursors to form the hexahydroquinazoline structure.
  • Introduction of Tetrahydrofuran : A tetrahydrofuran moiety is introduced via alkylation reactions.
  • Nitrophenyl Substitution : The nitrophenyl group is incorporated through electrophilic aromatic substitution.
  • Final Thioacetamide Formation : The final step involves the attachment of the thioacetamide group through nucleophilic substitution.

Enzyme Inhibition

N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways.

Case Study: Inhibition of NAMPT and PARP1

Recent studies have highlighted its role as a dual inhibitor of nicotinamide adenine dinucleotide (NAD) metabolism by targeting nicotinamide phosphoribosyltransferase (NAMPT) and poly(ADP-ribose) polymerase 1 (PARP1). The compound exhibited significant inhibitory activity with IC50_{50} values in the low micromolar range, indicating its potential for therapeutic applications in cancer treatment where NAD metabolism is crucial .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Table 2: Summary of Anticancer Activity

CompoundCell Line TestedIC50_{50} (µM)Reference
N-(4-fluoro...)MCF70.055
N-(4-fluoro...)HeLa0.025
N-(4-fluoro...)A5490.040

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone-Thioacetamide Scaffolds

The following compounds share the quinazolinone-thioacetamide framework but differ in substituents, which critically alter physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Bioactivity/Properties Reference
Target Compound THF-methyl, 4-fluoro-3-nitrophenyl C₂₂H₂₄FN₅O₅S (inferred) Hypothesized kinase inhibition; enhanced solubility due to THF-methyl group
N-(3-Chloro-4-fluorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide 3-Chloro-4-fluorophenyl, 4-chlorophenyl C₂₂H₁₄Cl₂FN₃O₂S Anticancer activity (reported in related studies); higher lipophilicity
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 4-Sulfamoylphenyl, phenyl C₂₂H₁₈N₄O₃S₂ Antimicrobial activity (e.g., against S. aureus); melting point: 269.0°C
N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,4-Dichlorophenyl, phthalazinone-triazole hybrid C₂₃H₁₈Cl₂N₆O₂S Dual kinase and protease inhibition; moderate solubility in polar solvents
Key Observations:
  • Solubility : The THF-methyl group in the target compound may confer better aqueous solubility than purely aromatic substituents (e.g., compound 5 ).
  • Bioactivity : Analogues with sulfamoyl or chlorophenyl groups exhibit confirmed antimicrobial/anticancer activity, suggesting the target compound’s nitro group could expand its therapeutic scope .

Comparison with Non-Quinazolinone Thioacetamide Derivatives

Other acetamide-thioether derivatives highlight the importance of heterocyclic cores:

Compound Name Core Structure Key Features Bioactivity Reference
N-(4-Fluorophenyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) Thiadiazole Trifluoromethyl group, thiadiazole Herbicidal activity
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide Tetrahydrofuran-cyclopropane Chlorophenyl, cyclopropane Fungicidal (cyprofuram)
Key Observations:
  • Core Flexibility: The target compound’s hexahydroquinazolinone core provides a larger planar surface for π-stacking compared to thiadiazole or cyclopropane derivatives, which may enhance binding to protein targets .
  • Substituent Synergy : The combination of THF-methyl and nitro groups in the target compound differentiates it from FOE 5043’s trifluoromethyl-thiadiazole system, which is optimized for pesticidal rather than therapeutic use .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what key reaction parameters must be controlled?

The synthesis involves multi-step reactions, starting with the preparation of the tetrahydrofuran-linked quinazolinone core, followed by thioacetamide coupling. Key steps include:

  • Nucleophilic substitution for introducing the tetrahydrofuran-methyl group to the quinazolinone scaffold .
  • Thiol-alkylation to attach the thioacetamide moiety under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Coupling reactions with 4-fluoro-3-nitroaniline, optimized using coupling agents like EDCI/HOBt in anhydrous DMF . Critical parameters include temperature control (±2°C), solvent purity (e.g., HPLC-grade DMF), and reaction time monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and HRMS is recommended:

  • NMR : Assign peaks for the fluorophenyl (δ 7.2–8.1 ppm), tetrahydrofuran (δ 3.5–4.0 ppm), and quinazolinone carbonyl (δ 165–170 ppm) groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.